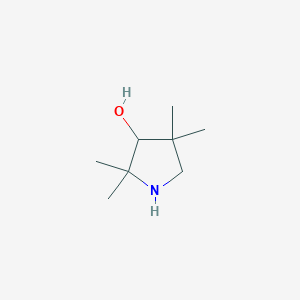

2,2,4,4-Tetramethylpyrrolidin-3-ol

Description

Contextualization within Pyrrolidine (B122466) Chemistry Research

The pyrrolidine ring is a foundational scaffold in medicinal chemistry and drug discovery. nih.govmdpi.com It is a recurring motif in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a core component of the essential amino acid proline. mdpi.comwikipedia.org Consequently, the pyrrolidine framework is present in many pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). nih.gov

Research in this area is extensive, with chemists designing and synthesizing novel pyrrolidine derivatives to serve as enzyme inhibitors, receptor antagonists, and other biologically active agents. ontosight.ainih.gov The scientific community's interest is driven by the pyrrolidine scaffold's versatility. Its non-planar, sp³-hybridized structure allows for the creation of complex three-dimensional molecules, a feature critical for achieving specific and potent interactions with biological targets. nih.gov The synthesis of substituted pyrrolidines often begins with chiral precursors like proline or involves the cyclization of acyclic molecules to construct the ring system. mdpi.comnih.gov

Overview of Unique Structural Features for Academic Investigation

The structure of 2,2,4,4-Tetramethylpyrrolidin-3-ol is notable for several features that make it a compelling subject for academic investigation. The most prominent of these is the significant steric hindrance provided by the four methyl groups at the C2 and C4 positions. This "gem-dimethyl" substitution pattern imposes considerable conformational constraints on the five-membered ring.

Steric crowding influences the puckering of the pyrrolidine ring and the preferred orientation of its substituents. A detailed conformational analysis of the closely related isomer, 2,2,5,5-tetramethylpyrrolidin-3-ol, revealed an equilibrium in solution between forms where the hydroxyl group occupies an axial or an equatorial position. researchgate.net Such studies, employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction, are crucial for understanding the molecule's three-dimensional geometry and reactivity. The steric shield afforded by the tetramethyl groups can also enhance the chemical stability of the molecule and its derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)6(7)10/h6,9-10H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMTVJMAOINZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C1O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis Strategies

Retrosynthetic Analysis of 2,2,4,4-Tetramethylpyrrolidin-3-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. youtube.comdeanfrancispress.comijciar.com For this compound, the primary disconnections would logically target the bonds forming the pyrrolidine (B122466) ring and the carbon-oxygen bond of the hydroxyl group.

A key disconnection would be the C-N bonds of the pyrrolidine ring. This leads back to a linear precursor containing the necessary carbon skeleton and functional groups. For instance, a 1,4-dicarbonyl compound could be a viable precursor, which upon reaction with an amine, would undergo reductive amination to form the pyrrolidine ring. mdpi.com Another strategic disconnection involves the C-C bond formation within the ring, potentially arising from a cyclization reaction of a suitably functionalized acyclic precursor. mdpi.comdiva-portal.org

The hydroxyl group at the 3-position can be retrosynthetically disconnected to a ketone precursor, which could be reduced to the desired alcohol. This ketone, 2,2,4,4-tetramethylpyrrolidin-3-one, becomes a key intermediate in the synthetic pathway.

Contemporary Approaches to Pyrrolidine Ring Formation

The formation of the pyrrolidine ring is a cornerstone of many synthetic strategies. Modern organic chemistry offers a plethora of methods for constructing this important heterocyclic motif. mdpi.com

Cyclization Reactions and Mechanistic Considerations

Cyclization reactions are a powerful tool for the synthesis of pyrrolidines. mdpi.com Intramolecular cyclization of amino alcohols or amino ketones under acidic or basic conditions is a common approach. mdpi.com For the synthesis of this compound, a precursor such as a 4-amino-2,2,4-trimethyl-3-oxopentan-1-ol could theoretically undergo intramolecular cyclization to form the desired ring system.

Radical cyclizations also offer a mild and efficient route to pyrrolidines. diva-portal.org Aza-5-hexenyl radicals, for instance, are known to undergo rapid exo-cyclization to form pyrrolidine rings. diva-portal.org Another contemporary method involves tandem reactions, such as the copper-catalyzed three-component tandem amination/cyanation/alkylation sequence, which can provide access to functionalized pyrrolidines in a single pot. nih.gov Electroreductive cyclization of imines with dihaloalkanes has also been demonstrated as a green and efficient method for synthesizing pyrrolidine derivatives. beilstein-journals.org

| Cyclization Method | Description | Key Features |

| Reductive Amination | Condensation of a 1,4-dicarbonyl compound with an amine followed by reduction. mdpi.com | Widely applicable, often uses common starting materials. |

| Intramolecular Cyclization | Cyclization of amino alcohols or amino ketones. mdpi.com | Can be acid or base-catalyzed. |

| Radical Cyclization | Cyclization of unsaturated aminyl radicals. diva-portal.orgrsc.org | Mild conditions, tolerant of many functional groups. diva-portal.org |

| Tandem Reactions | Multi-component reactions forming the ring in one pot. nih.gov | Atom economical and efficient. nih.gov |

| Electroreductive Cyclization | Electrochemical cyclization of imines and dihaloalkanes. beilstein-journals.org | Green chemistry approach, avoids toxic reagents. beilstein-journals.org |

Stereoselective Synthesis of the Pyrrolidine Core

Achieving stereocontrol is a critical aspect of modern organic synthesis, particularly when targeting biologically active molecules. emich.edu While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex derivatives.

One common strategy for the stereoselective synthesis of substituted pyrrolidines is the use of chiral starting materials, such as proline or 4-hydroxyproline. mdpi.com These natural amino acids provide a pre-existing chiral scaffold that can be chemically modified.

Catalytic asymmetric hydrogenation of substituted pyrroles is another powerful method for producing stereochemically defined pyrrolidines. acs.orgresearchgate.net The use of chiral catalysts can direct the hydrogenation to occur from a specific face of the pyrrole (B145914) ring, leading to high diastereoselectivity. acs.org Additionally, palladium-catalyzed carboamination reactions have emerged as a versatile tool for the stereocontrolled synthesis of substituted pyrrolidines. umich.eduacs.org

Introduction of Hydroxyl and Amino Functionalities

The introduction of hydroxyl and amino groups is essential for the synthesis of this compound and its derivatives.

Targeted Hydroxylation Methodologies

The direct and selective hydroxylation of C-H bonds is a challenging but highly desirable transformation in organic synthesis. acs.orgnih.govmdpi.com For a molecule like 2,2,4,4-tetramethylpyrrolidine, the 3-position is a potential site for hydroxylation. While direct C-H hydroxylation of such a specific substrate is not widely reported, general methods for the hydroxylation of aliphatic rings exist.

Biocatalysis, using enzymes like cytochrome P450 monooxygenases, offers a promising approach for the selective hydroxylation of unactivated C-H bonds in heterocyclic rings. elsevierpure.com These enzymes can exhibit high regio- and stereoselectivity. elsevierpure.com Chemical methods, often employing metal catalysts, can also achieve C-H hydroxylation, though selectivity can be a challenge. acs.orgmdpi.com For instance, palladium-catalyzed β-C(sp³)–H hydroxylation of aliphatic carboxylic acids has been developed, showcasing the potential for targeted oxidation. acs.org A more traditional approach would involve the reduction of a corresponding ketone, 2,2,4,4-tetramethylpyrrolidin-3-one, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

| Hydroxylation Method | Description | Key Features |

| Reduction of Ketone | Reduction of a carbonyl group to a hydroxyl group. | A classic and reliable method. |

| Biocatalysis | Use of enzymes (e.g., P450s) for selective C-H hydroxylation. elsevierpure.com | High selectivity, environmentally friendly. elsevierpure.com |

| Metal-Catalyzed C-H Oxidation | Direct oxidation of a C-H bond to a C-OH bond using a metal catalyst. acs.orgmdpi.com | Atom economical, but can lack selectivity. mdpi.com |

Stereocontrolled Amination Techniques

For the synthesis of amino-substituted pyrrolidines, stereocontrolled amination is paramount. Reductive amination of a ketone precursor is a common method, and by using chiral reagents or catalysts, stereoselectivity can be achieved. u-szeged.hu

Enzymatic reductive amination has emerged as a powerful tool for the stereocontrolled synthesis of cyclic amines. researchgate.net Engineered enzymes can exhibit high stereoselectivity, providing access to specific stereoisomers. researchgate.net Palladium-catalyzed allylic amination is another versatile method for introducing amino groups with stereocontrol. rsc.org This reaction involves the substitution of an allylic leaving group with an amine nucleophile, often with high regio- and stereoselectivity. rsc.org

Derivatization Strategies for this compound

Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of this compound is achieved by selectively targeting the nucleophilic secondary amine and the hydroxyl group. These modifications can introduce a wide array of functionalities, including esters, ethers, amides, and various N-alkyl or N-aryl substituents. Such derivatization is crucial for modulating the molecule's physicochemical properties, such as lipophilicity, polarity, and steric bulk.

The strategic functionalization allows for the creation of derivatives for specific applications. For instance, attaching reporter groups, polymerizable units, or pharmacologically active moieties can be accomplished through standard organic transformations. The choice of reagents and reaction conditions is critical, especially to control selectivity between the amino and hydroxyl groups and to overcome the steric hindrance imposed by the tetramethyl substitution.

Table 1: Representative Functionalized Analogs of this compound

| Derivative Type | Functional Group Targeted | Reagent Class Example | Resulting Analog Structure (General) |

|---|---|---|---|

| O-Acyl Ester | Hydroxyl (-OH) | Acyl Chlorides, Anhydrides | R-C(=O)O-C₈H₁₆N |

| O-Alkyl Ether | Hydroxyl (-OH) | Alkyl Halides (with base) | R-O-C₈H₁₆N |

| O-Sulfonate Ester | Hydroxyl (-OH) | Sulfonyl Chlorides | R-S(=O)₂O-C₈H₁₆N |

| N-Alkyl | Amino (-NH) | Alkyl Halides | C₈H₁₆(OH)N-R |

| N-Acyl Amide | Amino (-NH) | Acyl Chlorides, Anhydrides | C₈H₁₆(OH)N-C(=O)R |

| N-Boc Carbamate | Amino (-NH) | Di-tert-butyl dicarbonate (B1257347) | C₈H₁₆(OH)N-C(=O)O-tBu |

| Nitroxide Radical | Amino (-NH) | Oxidizing Agents (e.g., H₂O₂/Na₂WO₄) | C₈H₁₆(OH)N-O• |

Exploitation of the Amino and Hydroxyl Groups for Diversification

The dual functionality of this compound is the cornerstone of its chemical diversity. The secondary amine and the hydroxyl group can be reacted either sequentially or, with appropriate protecting group strategies, simultaneously to build complex molecular architectures.

Diversification via the Hydroxyl Group: The secondary hydroxyl group can undergo reactions typical of sterically hindered alcohols. msu.edu Its reactivity is often enhanced by conversion into a better leaving group, such as a tosylate or mesylate, which then facilitates nucleophilic substitution. libretexts.org

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base, to form the corresponding esters. These ester derivatives are valuable for modifying the compound's lipophilicity.

Etherification: Formation of ethers can be achieved under basic conditions, for example, through a Williamson-type synthesis where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: While the secondary amine is more readily oxidized, selective oxidation of the hydroxyl group to the corresponding ketone (2,2,4,4-tetramethylpyrrolidin-3-one) can be achieved using specific oxidizing agents, providing another key intermediate for further functionalization.

Diversification via the Amino Group: The secondary amine provides a nucleophilic center that readily engages in a variety of bond-forming reactions. nih.gov Its reactivity allows for the introduction of a wide range of substituents at the nitrogen atom.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated through methods like Buchwald-Hartwig amination, attaching new carbon-based frameworks to the pyrrolidine ring.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a robust method for introducing carbonyl-containing moieties.

N-Sulfonylation: Treatment with sulfonyl chlorides produces stable sulfonamides.

N-Protection: The amino group can be protected with standard protecting groups like the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O), which allows for selective reaction at the hydroxyl position. organic-chemistry.org

Oxidation to Nitroxide Radicals: A key transformation for this class of compounds is the oxidation of the secondary amine to a stable nitroxide radical. This creates a paramagnetic derivative, often referred to as a TEMPO analog, which is widely used as a spin label in electron spin resonance (ESR) spectroscopy and as an oxidation catalyst.

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Reaction Type | Example Reagent(s) | Product Type |

|---|---|---|---|

| Hydroxyl (-OH) | Esterification | Acetyl Chloride, Acetic Anhydride | O-Acyl Ester |

| Etherification | Sodium Hydride then Methyl Iodide | O-Alkyl Ether | |

| O-Sulfonylation | p-Toluenesulfonyl chloride (TsCl) | Tosylate Ester | |

| Amino (-NH) | N-Alkylation | Ethyl Bromide | N-Alkyl Pyrrolidine |

| N-Acylation | Benzoyl Chloride | N-Acyl Pyrrolidine (Amide) | |

| N-Carbamoylation (Protection) | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc Carbamate | |

| Oxidation | Hydrogen Peroxide / Sodium Tungstate | Nitroxide Radical |

Chemical Reactivity and Mechanistic Studies

Investigation of Hydroxyl Group Reactivity

The hydroxyl group in 2,2,4,4-tetramethylpyrrolidin-3-ol is a secondary alcohol. Its reactivity is expected to be influenced by the steric bulk of the adjacent gem-dimethyl groups.

Oxidation Pathways and Product Formation

In theory, the oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 2,2,4,4-tetramethylpyrrolidin-3-one. Common oxidizing agents for such a transformation would include chromium-based reagents (e.g., PCC, PDC) or milder, more selective methods like the Swern or Dess-Martin oxidation. However, the steric hindrance from the four methyl groups could necessitate harsher reaction conditions or specialized catalysts to achieve this transformation efficiently. No specific studies detailing the oxidation of this particular substrate, including reaction yields or mechanistic investigations, were identified.

Nucleophilic Substitution Reactions at the Hydroxyl Center

Nucleophilic substitution at the C3 position would require the conversion of the hydroxyl group into a better leaving group, for instance, by protonation in the presence of a strong acid followed by reaction with a nucleophile, or by conversion to a sulfonate ester (e.g., tosylate or mesylate). The significant steric hindrance at the C2 and C4 positions would likely disfavor an SN2-type backside attack. An SN1 mechanism, proceeding through a carbocation intermediate, might be possible, but could be complicated by rearrangements and elimination reactions. There is a lack of specific literature detailing successful nucleophilic substitution reactions at this center for this compound.

Dehydration Mechanisms and Alkene Formation

Acid-catalyzed dehydration of this compound would be expected to produce an alkene. The likely product would be 2,2,4,4-tetramethyl-3-pyrroline, resulting from the elimination of a proton from either C2 or C5. The regioselectivity and the specific conditions (e.g., acid catalyst, temperature) required for this transformation have not been documented for this specific molecule. General principles of alcohol dehydration suggest that this reaction is plausible, but the stability of the resulting pyrroline (B1223166) and the potential for side reactions would need experimental verification.

Exploration of Amino Group Reactivity

The secondary amine in the pyrrolidine (B122466) ring is a nucleophilic center and is also subject to the steric influence of the adjacent methyl groups.

Electrophilic Attack and Substitution Reactions

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles. Typical reactions would include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides. The steric hindrance around the nitrogen is less pronounced than at the C3 position, suggesting that these reactions should be feasible. However, the rate of reaction might be slower compared to less hindered secondary amines. Without specific experimental data, the optimal conditions and the scope of electrophiles that can react with this compound remain speculative.

Amine-Based Transformations and Functional Group Interconversions

Further transformations of the amino group could include its conversion to an amide, sulfonamide, or other derivatives. For instance, reaction with a sulfonyl chloride would yield the corresponding N-sulfonylated pyrrolidine. The secondary amine could also participate in reactions such as the Mannich reaction, though the steric bulk might again play a significant role in the feasibility and outcome of such transformations. As with the other potential reactions of this compound, there is a lack of specific research findings to create a detailed analysis.

Radical Chemistry of this compound and its Derivatives

The radical chemistry of this compound is dominated by the formation and reactions of its stable nitroxide radical derivative. This radical belongs to the class of persistent aminoxyl radicals, which are characterized by a relatively stable unpaired electron localized on the N-O bond.

The formation of the 2,2,4,4-Tetramethyl-1-oxyl-pyrrolidin-3-ol radical typically proceeds through the oxidation of the parent amine, this compound. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide with a catalyst, or other peroxides. The mechanism involves the removal of a hydrogen atom from the N-H group of the secondary amine precursor, followed by the loss of a second hydrogen atom from the resulting hydroxylamine (B1172632) intermediate to form the stable nitroxide radical.

The stability of this nitroxide radical is attributed to several factors:

Steric Hindrance: The four methyl groups at the C2 and C4 positions provide significant steric shielding to the nitroxide group, preventing dimerization and other bimolecular reactions that would otherwise lead to the rapid decay of the radical.

The stability of nitroxide radicals is a critical factor in their utility as spin probes and antioxidants. Studies on related compounds have shown that the pyrrolidine ring structure can influence stability. For instance, some pyrrolidine-based nitroxides have been noted for their high stability.

Nitroxide radicals, including the derivative of this compound, are effective scavengers of other, more reactive free radicals. This property is central to their application as antioxidants and probes for radical processes. The primary mechanism of spin scavenging involves the reaction of the nitroxide radical with a carbon-centered or other reactive radical species.

The general mechanism can be represented as: R• + (R'R''NO•) → R-ONR'R''

In this reaction, the nitroxide radical (R'R''NO•) "traps" the reactive radical (R•), forming a stable, non-radical adduct. This process effectively terminates radical chain reactions. The efficiency of spin scavenging is dependent on the rate constant of this reaction, which is typically very high, often approaching diffusion-controlled limits.

Due to a lack of specific kinetic data for 2,2,4,4-Tetramethyl-1-oxyl-pyrrolidin-3-ol, the following table presents rate constants for the reactions of a related, well-studied nitroxide, TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl), with various radicals, which can be considered indicative of the reactivity of tetramethyl-substituted nitroxides.

Table 1: Representative Rate Constants for Spin Scavenging by TEMPO

| Reactant Radical | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Alkyl Radicals | ~10⁸ - 10⁹ |

| Peroxyl Radicals | ~10³ - 10⁵ |

| Superoxide Radical (O₂⁻•) | Relatively low, but can participate in redox cycling |

This data is for the analogous compound TEMPO and is intended to be illustrative of the potential reactivity of 2,2,4,4-Tetramethyl-1-oxyl-pyrrolidin-3-ol.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed kinetic and thermodynamic analyses for the transformations of this compound are not well-documented in publicly accessible literature. However, general principles governing the oxidation of secondary amines to nitroxides and the subsequent reactions of these radicals can be applied.

The oxidation of the parent amine is a key transformation. The kinetics of such reactions are influenced by the choice of oxidant and reaction conditions. For example, the oxidation of alcohols by nitroxonium ions (the oxidized form of nitroxides) is a well-studied process that proceeds via a hydride transfer mechanism. While this compound is the precursor to the nitroxide, the reactivity of the hydroxyl group at the C3 position could also be a site of chemical transformation, though this is outside the scope of its radical chemistry.

Thermodynamic data for the N-O bond in nitroxides is crucial for understanding their stability and reactivity. The bond dissociation energy (BDE) of the corresponding hydroxylamine (the reduced form of the nitroxide) provides insight into the stability of the nitroxide.

Table 2: General Thermodynamic Parameters for Nitroxide Radicals

| Thermodynamic Parameter | Typical Value Range | Significance |

|---|---|---|

| N-O Bond Dissociation Energy (in Hydroxylamine) | 70-80 kcal/mol | Indicates the energy required to form the nitroxide radical. |

| One-electron Reduction Potential (Nitroxide/Hydroxylamine) | +0.1 to +0.3 V (vs. NHE) | Relates to the ease of reduction of the nitroxide. |

These are general values for stable nitroxide radicals and may vary for the specific compound of interest.

The kinetics of spin scavenging reactions are, as mentioned, typically very fast. The rate-determining step in processes where these nitroxides act as antioxidants is often the diffusion of the reactants towards each other in solution.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is a powerful tool for determining the detailed solution-state structure and dynamics of cyclic compounds like 2,2,4,4-tetramethylpyrrolidin-3-ol. nih.govnih.gov The pyrrolidine (B122466) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope (E) or twist (T) forms. The precise conformation is influenced by the steric bulk of the four methyl groups and the stereochemistry of the hydroxyl group.

In ¹H NMR, the chemical shifts (δ) and, more importantly, the vicinal proton-proton coupling constants (³JHH) of the ring protons provide critical conformational information. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between the proton on C3 (adjacent to the hydroxyl group) and the protons on C5, the puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the hydroxyl group can be inferred. auremn.org.brmdpi.com

For this compound, the four methyl groups introduce significant steric strain, which restricts the conformational flexibility of the ring. This results in more defined NMR spectra. The methyl groups at C2 and C4 will appear as distinct singlets in the ¹H NMR spectrum, and their corresponding carbons will also show unique signals in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to establish through-space proximities between protons, further refining the three-dimensional conformational model. researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| N-H | Variable (broad singlet) | - | Proton on Nitrogen |

| C2-CH₃ | ~1.1 - 1.3 (singlet, 6H) | ~25 - 30 | Gem-dimethyl group |

| C3-H | ~3.8 - 4.2 (multiplet, 1H) | ~70 - 75 | Methine proton adjacent to OH |

| C4-CH₃ | ~1.1 - 1.3 (singlet, 6H) | ~25 - 30 | Gem-dimethyl group |

| C5-H₂ | ~2.8 - 3.2 (multiplet, 2H) | ~50 - 55 | Methylene group adjacent to N |

| C2 | - | ~60 - 65 | Quaternary carbon |

| C4 | - | ~60 - 65 | Quaternary carbon |

X-ray Diffraction for Solid-State Structure Elucidation

In such structures, the five-membered pyrrolidine ring is typically found in a puckered envelope or twist conformation to minimize steric strain from the bulky tetramethyl substitution. nih.gov X-ray analysis would definitively establish the ring pucker and the relative stereochemistry of the hydroxyl group with respect to the methyl groups. Furthermore, it would reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group and the amine proton, which dictate the crystal packing arrangement. redalyc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-C Bond Length (ring) | 1.52 - 1.55 Å |

| C-N Bond Length (ring) | 1.47 - 1.50 Å |

| C-O Bond Length | 1.42 - 1.44 Å |

| Ring Pucker | Envelope or Twist |

| Key Intermolecular Interaction | O-H···N Hydrogen Bonding |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique specific to species with unpaired electrons, such as free radicals. While this compound is a diamagnetic molecule and thus EPR-silent, its corresponding aminoxyl radical (nitroxide) derivative, 3-hydroxy-2,2,4,4-tetramethylpyrrolidin-1-oxyl , is a stable radical that can be readily characterized by EPR. libretexts.org This nitroxide is a derivative of the well-known TEMPO radical.

The EPR spectrum of this nitroxide in solution is dominated by the interaction of the unpaired electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1). This hyperfine coupling splits the EPR signal into three lines of equal intensity. rsc.org The distance between these lines is the isotropic hyperfine coupling constant (aN), and the center of the spectrum gives the isotropic g-factor. These parameters are sensitive to the local environment, including solvent polarity and hydrogen bonding. The hydroxyl group can influence the electronic environment of the nitroxide, which may be reflected in the measured aN and g-values compared to non-hydroxylated analogues. researchgate.net In a frozen solution or solid state, the anisotropy of the g-factor and the A-tensor can be resolved, providing detailed information about the electronic structure and orientation of the radical. nsf.gov

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-factor (isotropic) | ~2.0055 - 2.0065 | Electronic environment of the radical |

| aN (isotropic hyperfine coupling) | 14.5 - 16.0 G (1.45 - 1.60 mT) | Spin density on the nitrogen atom; sensitive to solvent polarity |

| Spectral Pattern | Three-line spectrum (1:1:1) | Coupling to a single ¹⁴N nucleus |

Mass Spectrometry Techniques for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a crucial tool for confirming molecular weight and investigating fragmentation pathways, which can help in structural elucidation and in confirming mechanisms of reactions where the compound is involved. wikipedia.org Under electron ionization (EI), the molecular ion (M⁺) of this compound would be formed.

The fragmentation of this molecular ion is expected to follow pathways characteristic of cyclic amines and alcohols. libretexts.org Key fragmentation processes would include:

α-cleavage: The bond adjacent to the nitrogen atom is prone to cleavage. Loss of a methyl radical (•CH₃, 15 Da) from one of the quaternary carbons (C2 or C4) would lead to a stable iminium ion. This is often a dominant fragmentation pathway for tetramethyl-substituted cyclic amines and would result in a prominent peak at m/z [M-15]⁺.

Dehydration: Alcohols frequently undergo the loss of a water molecule (H₂O, 18 Da), especially under thermal conditions in the MS source. whitman.edujove.com This would produce a peak at m/z [M-18]⁺.

Ring Cleavage: The pyrrolidine ring can undergo cleavage, leading to various smaller fragment ions. whitman.eduwvu.edu A complex ring cleavage common to cyclic alcohols can also produce a characteristic ion at m/z 57. whitman.edu

By analyzing the masses of these fragment ions, the connectivity and functional groups of the parent molecule can be confirmed. Tandem mass spectrometry (MS/MS) could be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. niu.edu

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 157 | [M]⁺ | - |

| 142 | [M - CH₃]⁺ | •CH₃ (Methyl radical) |

| 139 | [M - H₂O]⁺ | H₂O (Water) |

| 124 | [M - CH₃ - H₂O]⁺ | •CH₃ + H₂O |

| 57 | [C₄H₉]⁺ or complex ring cleavage ion | C₅H₁₂NO• |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in elucidating the electronic structure and energetic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. For 2,2,4,4-tetramethylpyrrolidin-3-ol, DFT calculations can provide a detailed picture of its electronic structure, which is fundamental to understanding its reactivity. These calculations typically involve optimizing the molecular geometry to find the lowest energy structure and then computing various electronic descriptors. researchgate.netmdpi.com

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.net For instance, a smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. mdpi.com These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potentials around the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another valuable tool used in conjunction with DFT. rsc.org NBO analysis can provide insights into charge transfer interactions within the molecule and the nature of the bonding.

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule |

Note: The values in this table are representative and would be determined specifically for this compound in a dedicated computational study.

Prediction of Reaction Pathways and Transition States

DFT calculations are also powerful tools for mapping out potential reaction pathways and identifying the associated transition states. acs.org For this compound, this could involve studying its oxidation to the corresponding nitroxide radical, a common reaction for hindered amines. acs.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. nih.gov The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a measure of the reaction rate. acs.org The Intrinsic Reaction Coordinate (IRC) method can be used to confirm that a calculated transition state indeed connects the desired reactants and products. acs.org

For example, a study on the oxidation of this compound would likely investigate the mechanism of hydrogen abstraction from the hydroxyl group or the N-H group and the subsequent electronic rearrangements.

Conformation Analysis and Conformational Landscapes

The five-membered pyrrolidine (B122466) ring of this compound is not planar and can adopt various conformations. beilstein-journals.org Conformational analysis using DFT helps to identify the most stable conformers and the energy barriers between them. researchgate.netnih.gov The puckering of the pyrrolidine ring can be described by pseudorotation parameters. beilstein-journals.org

The presence of the bulky tetramethyl groups and the hydroxyl group significantly influences the conformational landscape. DFT calculations can determine the relative energies of different envelope and twist conformations of the pyrrolidine ring. rsc.org This information is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation. nih.gov

Table 2: Representative Relative Energies of Conformers

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| Twist (T1) | 0.00 | 65 |

| Envelope (E1) | 0.85 | 25 |

| Twist (T2) | 1.50 | 10 |

Note: This table presents a hypothetical distribution of conformers for this compound. Actual values would be derived from specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. psu.edu

For this compound, MD simulations can be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. acs.org These simulations can provide insights into:

Solvation: How the molecule interacts with solvent molecules and the structure of the solvation shell.

Conformational Dynamics: The transitions between different conformations and the timescales on which they occur.

Intermolecular Interactions: The formation and breaking of hydrogen bonds and other non-covalent interactions with surrounding molecules. rsc.org

MD simulations are particularly useful for understanding how this compound might bind to a target protein, a process that is inherently dynamic. ox.ac.uk

Supramolecular Chemistry and Molecular Recognition

Hydrogen Bonding Interactions Involving the Hydroxyl and Amino Groups

The 2,2,4,4-tetramethylpyrrolidin-3-ol molecule possesses both a hydroxyl (-OH) group and a secondary amine (N-H) group, both of which are potent hydrogen bond donors and acceptors. These functional groups play a crucial role in the formation of supramolecular assemblies through hydrogen bonding.

In the solid state, the crystal structure of this compound reveals a network of intermolecular hydrogen bonds. The molecules are connected by O–H ⋯ N hydrogen bonds, with an O ⋯ N distance of 2.82 Å, forming chains along the z-axis. Additionally, weaker N–H ⋯ O bonds with an N ⋯ O distance of 3.40 Å exist between molecules in adjacent chains. rsc.org The conformation of the pyrrolidine (B122466) ring in the crystal is a twist form (²T₃), with both the hydroxyl group and the nitrogen proton in an axial orientation. rsc.org In solution, an equilibrium exists between conformers with the hydroxyl group in axial and equatorial orientations, with the axial conformer being slightly lower in energy. rsc.org

The ability of the hydroxyl and amino groups to participate in hydrogen bonding is fundamental to the molecule's interaction with its environment and with other molecules. The strength of these interactions can be influenced by the steric hindrance imposed by the four methyl groups on the pyrrolidine ring.

Non-Covalent Interactions and Self-Assembly Phenomena

Beyond hydrogen bonding, other non-covalent interactions such as van der Waals forces, hydrophobic interactions, and dipole-dipole interactions contribute to the self-assembly of this compound and its derivatives. The tetramethyl substitution pattern significantly influences the molecule's shape and lipophilicity, which in turn affects its aggregation behavior.

The self-assembly of pyrrolidine derivatives can lead to the formation of various supramolecular structures. For instance, naphthalimide derivatives functionalized with pyrrolidine have been shown to form self-assembled structures in solvent mixtures, exhibiting aggregation-induced emission enhancement. flemingcollege.ca While not directly studying this compound, this research highlights the potential for pyrrolidine-containing molecules to form organized assemblies driven by a combination of non-covalent forces. flemingcollege.ca

The corresponding nitroxide radical of this compound, known as 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl (a PROXYL derivative), is a stable free radical. The presence of the unpaired electron in the nitroxide group can introduce additional magnetic interactions that influence self-assembly.

Host-Guest Chemistry with Macrocyclic Receptors

The this compound molecule can act as a guest in host-guest complexes with various macrocyclic receptors. The binding affinity and selectivity depend on the size, shape, and electronic complementarity between the host and the guest.

Macrocyclic hosts such as cyclodextrins, calixarenes, and pillararenes possess cavities that can encapsulate guest molecules. For instance, a macrocyclic receptor composed of two electron-rich bis-pyrrolidine perylene (B46583) diimide panels has been shown to recognize and encapsulate fullerene guests, driven by electronic complementarity and aromatic stacking interactions. gre.ac.uk While the guest in this case is much larger than this compound, the study demonstrates the utility of the pyrrolidine motif in constructing host molecules. gre.ac.uk

Pillar nih.govarenes with pyrrolidide substituents have been synthesized and their complex formation with alkali metal ions has been studied, indicating the role of the pyrrolidine functionality in coordinating with cations. isuct.ru The encapsulation of a related species, the iminium ion formed from the reaction of pyrrolidine with ketones, within a tetrahedral gallium-based cage has also been reported, highlighting the potential for pyrrolidine derivatives to be encapsulated within larger host systems. nih.gov

The interaction of pyrrolidine derivatives with macrocyclic hosts can be studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis titration, to determine binding constants and elucidate the geometry of the host-guest complex. isuct.ru

Molecular Recognition Studies with Model Biomolecules (e.g., proteins, enzymes)

A significant area of research involving derivatives of this compound is in the field of molecular recognition of biomolecules, particularly proteins. This is primarily achieved through the use of its stable nitroxide radical analogue, 3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl, as a spin label in a technique called Site-Directed Spin Labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.govannualreviews.orgresearchgate.net

In SDSL, the nitroxide spin label is covalently attached to a specific site, typically a cysteine residue, within a protein. annualreviews.orgnih.gov The EPR spectrum of the spin label provides information about its local environment, including its mobility, solvent accessibility, and the polarity of its microenvironment. researchgate.netresearchgate.net By analyzing changes in the EPR spectrum, researchers can deduce information about the protein's structure, dynamics, and interactions with other molecules. nih.govnih.gov

For example, by introducing two spin labels at different positions in a protein, the distance between them can be measured using pulsed EPR techniques like Double Electron-Electron Resonance (DEER). nih.govresearchgate.net This provides valuable distance restraints for determining the tertiary and quaternary structure of proteins. annualreviews.org

The versatility of this approach allows for the study of a wide range of proteins, including those that are difficult to characterize using traditional methods like X-ray crystallography or NMR spectroscopy. annualreviews.org The information gained from these studies provides insights into fundamental biological processes such as protein folding, conformational changes upon ligand binding, and protein-protein interactions. nih.govnih.gov

Applications As a Chiral Building Block and Ligand in Organic Synthesis

Role as a Stereochemical Auxiliary in Asymmetric Reactions

A stereochemical auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct the formation of a specific stereoisomer during a chemical reaction. After the desired stereochemistry is achieved, the auxiliary is cleaved from the product. The steric and electronic properties of the auxiliary are crucial for inducing high levels of stereoselectivity.

Currently, there is a lack of specific studies in the accessible scientific literature that detail the use of 2,2,4,4-Tetramethylpyrrolidin-3-ol as a stereochemical auxiliary in asymmetric reactions. While the structural features of this compound, particularly its sterically demanding tetramethyl substitution pattern, might suggest potential for facial shielding of a prochiral center, no concrete examples or data on its performance in terms of diastereomeric excess (d.e.) or enantiomeric excess (e.e.) have been reported.

Ligand Design and Coordination Chemistry

The modification of chiral building blocks to create ligands for metal-catalyzed reactions is a fundamental strategy in asymmetric catalysis. The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions. The steric bulk imposed by the four methyl groups could also influence the coordination geometry and the catalytic activity of the resulting metal complex.

However, a review of the literature does not reveal any specific instances of ligands being designed and synthesized from this compound. Consequently, there is no available information on the coordination chemistry of such derived ligands with transition metals, nor any data on the structural or electronic properties of their potential complexes.

Catalytic Applications in Organic Transformations

The ultimate test of a chiral ligand is its performance in a catalytic asymmetric transformation. Effective ligands can induce high yields and enantioselectivities in a wide range of reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions.

Given the absence of documented ligands derived from this compound, there are no corresponding reports on their application in any catalytic organic transformations. Therefore, no data on reaction outcomes, such as product yields, enantiomeric excesses, or turnover numbers, can be presented.

Construction of Complex Organic Architectures

Chiral building blocks are fundamental to the total synthesis of complex natural products and other intricate organic molecules. They provide a starting point with defined stereochemistry, which can be elaborated upon to construct the final target.

The potential of this compound as a building block in the synthesis of complex organic architectures has not been demonstrated in the available scientific literature. There are no published examples of its incorporation into larger, more complex molecular frameworks.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

Advanced Mechanistic Insights into Complex Reactions

Detailed mechanistic studies involving 2,2,4,4-tetramethylpyrrolidin-3-ol are scarce. The compound possesses a secondary alcohol and a secondary amine within a sterically hindered pyrrolidine (B122466) ring, suggesting a rich and complex reactivity profile. Investigations into its oxidation, reduction, substitution, and condensation reactions could provide valuable insights. For instance, understanding the stereochemical outcomes of its reactions and the influence of the bulky methyl groups on transition states would be of significant interest. However, at present, there is a lack of published research focusing on the kinetics, thermodynamics, and computational modeling of reactions involving this specific molecule.

Exploration of New Supramolecular Assemblies

The hydrogen bonding capabilities of the hydroxyl and amino groups in this compound make it a potentially interesting candidate for the construction of novel supramolecular assemblies. These could include the formation of well-defined hydrogen-bonded networks, coordination complexes with metal ions, or host-guest systems. While the broader field of supramolecular chemistry is vast and includes many examples of pyrrolidine-containing structures, specific studies detailing the use of this compound in forming such assemblies are not currently available in the scientific literature. Research in this area could explore its self-assembly properties and its potential to form functional materials.

Computational Design and Prediction of Novel Derivatives

The in-silico design and prediction of novel derivatives of this compound represents a significant area for future research. Computational methods, such as Density Functional Theory (DFT), could be employed to predict the physicochemical properties, reactivity, and biological activity of a wide range of its derivatives. This could guide the synthesis of new compounds with tailored properties for applications in areas such as catalysis, materials science, or medicinal chemistry. For example, computational screening could identify derivatives with enhanced stability, specific binding affinities, or interesting electronic properties. Currently, however, there is a lack of published computational studies focused specifically on this compound and its potential derivatives.

Q & A

Q. What are the key synthetic routes for preparing 2,2,4,4-tetramethylpyrrolidin-3-ol, and how can reaction conditions be optimized?

Synthesis typically involves multi-step organic reactions, such as cyclization of imine intermediates (e.g., 2,2,4,4-tetramethyl-3-pentanone imine) followed by hydroxylation . Key parameters include:

- Temperature control : Exothermic steps (e.g., cyclization) require cooling to prevent side reactions.

- Catalysts : Transition metals or acid/base catalysts may accelerate specific steps (e.g., ring closure) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm stereochemistry and substituent positions. For example, hydroxyl protons appear as broad singlets (~δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₇NO) and fragments corresponding to pyrrolidine ring cleavage .

- Chiral HPLC : Essential for resolving enantiomers if stereoisomers are synthesized .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

- Hydroxyl group : Participates in hydrogen bonding and nucleophilic substitution (e.g., esterification or glycosylation).

- Pyrrolidine ring : The rigid, bicyclic structure stabilizes transition states in catalytic applications .

- Methyl substituents : Enhance steric hindrance, limiting unwanted side reactions in chiral synthesis .

Advanced Research Questions

Q. How does stereochemistry impact the biological or catalytic activity of this compound derivatives?

The compound’s (3R,4R) or (3S,4S) configurations dictate interactions with biological targets or asymmetric catalysts. For example:

- Enzyme inhibition : (3R,4R) isomers may bind more effectively to hydrophobic enzyme pockets due to methyl group orientation .

- Catalytic asymmetric synthesis : Stereochemical purity (>99% ee) is critical for achieving high enantioselectivity in reactions like aldol additions .

Methodological note: Use X-ray crystallography or NOESY NMR to assign absolute configurations .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points or solubility) for this compound?

- Controlled recrystallization : Reproduce results using standardized solvents (e.g., ethanol/water mixtures) to isolate polymorphs .

- Thermogravimetric Analysis (TGA) : Differentiate between hydrated and anhydrous forms, which may explain melting point discrepancies .

- Collaborative validation : Cross-reference data with independent labs or databases like PubChem .

Q. What computational methods are effective for modeling the reactivity of this compound in silico?

- Density Functional Theory (DFT) : Predicts reaction pathways for hydroxyl group functionalization (e.g., oxidation to ketones).

- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics for drug design applications .

- Software tools : Gaussian (DFT), AutoDock (docking studies), or Schrödinger Suite (MD) .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

- Accelerated stability testing : Incubate samples at 40–60°C and pH 1–13, monitoring degradation via HPLC .

- Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions .

- Degradation products : Identify byproducts (e.g., ring-opened amines) using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.